5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound belonging to the pyrimidine family. This compound is characterized by its unique structure, which includes a cyclohexene ring fused to a triethyl-substituted pyrimidine trione core. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves a multi-step process:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile under controlled temperature and pressure conditions.
Synthesis of the Pyrimidine Core: The pyrimidine core is synthesized through a condensation reaction involving ethyl acetoacetate, urea, and an appropriate aldehyde. This reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid.
Coupling of the Cyclohexene Ring and Pyrimidine Core: The final step involves coupling the cyclohexene ring with the pyrimidine core through a nucleophilic substitution reaction. This step requires the use of a strong base such as sodium hydride to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to carry out the Diels-Alder and condensation reactions.
Continuous Flow Reactors: Continuous flow reactors may be employed for the coupling reaction to enhance efficiency and yield.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(Cyclohex-1-en-1-yl)-1,3,5-triethylpyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in key biological processes.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Properties
CAS No. |
61327-77-3 |
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Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
5-(cyclohexen-1-yl)-1,3,5-triethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H24N2O3/c1-4-16(12-10-8-7-9-11-12)13(19)17(5-2)15(21)18(6-3)14(16)20/h10H,4-9,11H2,1-3H3 |
InChI Key |
SQWCUQFOWSQYNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CC)CC)C2=CCCCC2 |
Origin of Product |
United States |
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